![molecular formula C9H10N4O3S B2530377 Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate CAS No. 439107-61-6](/img/structure/B2530377.png)
Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate
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Description
“Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate” is a chemical compound with the molecular formula C9H10N4O3S . It has an average mass of 254.266 Da and a monoisotopic mass of 254.047363 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate” are not detailed in the retrieved sources, related compounds have been used as reactants for the synthesis of various complexes and inhibitors .Scientific Research Applications
- Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate has shown promise as an antimicrobial agent. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. Further studies are needed to understand its mechanism of action and potential clinical applications .
- The compound has been investigated for its antimalarial properties. It may inhibit key enzymes or processes in the malaria parasite, making it a potential candidate for drug development. Researchers are keen on exploring its efficacy and safety .
- Investigations have revealed that Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate interacts with HIV TAR RNA. Understanding this interaction could lead to novel therapeutic strategies for HIV treatment .
- This compound serves as a valuable building block for synthesizing related heterocyclic structures. Researchers have utilized it in the construction of four- to seven-membered heterocycles. These derivatives often exhibit unique biological activities .
- Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate has been explored as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a target in antimalarial drug discovery, and inhibitors can disrupt pyrimidine biosynthesis in the parasite .
- Researchers have synthesized novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines containing pyrazole moieties using Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate as a precursor. These compounds were evaluated for their antibacterial and antifungal activities .
Antimicrobial Activity
Antimalarial Research
HIV TAR RNA Binding
Synthesis of Heterocycles
Dihydroorotate Dehydrogenase Inhibitors
Functionalized 1,3,4-Thiadiazoles and Thiazoles
properties
IUPAC Name |
methyl 2-(2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-16-7(15)4-5-3-6(14)13-8(10-5)11-9(12-13)17-2/h3H,4H2,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMRPDZGPNHRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate |
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